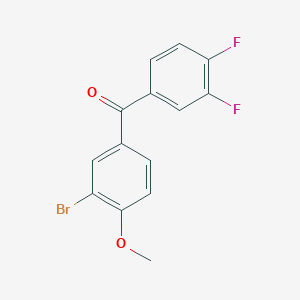

(3-bromo-4-methoxyphenyl)(3,4-difluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to (3-bromo-4-methoxyphenyl)(3,4-difluorophenyl)methanone typically involves complex reactions. For example, the synthesis of related bromophenols can be achieved through bromination and demethylation processes (Çetinkaya et al., 2012). In another instance, the synthesis of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was done through the reaction of 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination (Kuang Xin-mou, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized through techniques like X-ray crystallography. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone showed a monoclinic space group (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Such compounds often participate in various chemical reactions, exhibiting unique properties. For instance, bromination and selective O-demethylation are common reactions in the synthesis of related compounds (Çetinkaya et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as crystallography and solubility, are crucial for understanding their behavior in different environments. The crystal structure of related compounds, like (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provides insight into their physical characteristics (Kuang Xin-mou, 2009).

Scientific Research Applications

Synthesis and Antioxidant Properties

Research into similar compounds, such as the synthesis of brominated and demethylated derivatives from reactions like bromination and demethylation, has demonstrated significant antioxidant activities. These activities were determined through various in vitro assays, suggesting that such compounds, including potentially (3-bromo-4-methoxyphenyl)(3,4-difluorophenyl)methanone, could offer promising antioxidant properties. The synthesized bromophenols showed effective antioxidant power, which was compared to standard antioxidants like BHA, BHT, α-tocopherol, and trolox, indicating their potential as novel antioxidants in scientific research and applications (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitory Properties

Another area of research involving bromophenol derivatives, including compounds structurally related to (3-bromo-4-methoxyphenyl)(3,4-difluorophenyl)methanone, has focused on their ability to inhibit human cytosolic carbonic anhydrase II isozyme. This enzyme is a target for drug development due to its role in various physiological processes. The synthesized compounds exhibited inhibitory capacities, suggesting that they could be leads for developing new carbonic anhydrase inhibitors, which are valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimicrobial Activities

Further research on bromophenol derivatives has revealed their potential antimicrobial properties. Studies on compounds isolated from marine algae, which share functional groups with (3-bromo-4-methoxyphenyl)(3,4-difluorophenyl)methanone, have demonstrated strong antimicrobial activities against various bacterial strains. This suggests that such derivatives could serve as a basis for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Xu et al., 2003).

properties

IUPAC Name |

(3-bromo-4-methoxyphenyl)-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF2O2/c1-19-13-5-3-8(6-10(13)15)14(18)9-2-4-11(16)12(17)7-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDSMUHAMBOQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)

![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)

![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)

![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)